

A Comparative Spectroscopic Analysis of 3-Fluoro-2-iodoaniline and Its Derivatives

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Compound of Interest

Compound Name: **3-Fluoro-2-iodoaniline**

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A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of **3-Fluoro-2-iodoaniline** and a selection of its structurally related derivatives. This guide provides a comparative analysis of their ^1H NMR, ^{13}C NMR, FT-IR, Mass Spectrometry, and UV-Vis data to facilitate compound identification and characterization.

This publication presents a comprehensive spectroscopic comparison of **3-Fluoro-2-iodoaniline** and its key derivatives. By examining the nuanced differences in their spectral data, researchers can gain valuable insights into the structural and electronic properties of these compounds, which are often employed as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This guide serves as a practical reference, offering tabulated data, detailed experimental protocols, and a visual workflow to streamline the process of spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Fluoro-2-iodoaniline** and a selection of its derivatives. These compounds have been chosen to illustrate the effects of substituent position and type on the spectral properties.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H-3	H-4	H-5	H-6	Other Protons	Solvent
3-Fluoro-2-iodoaniline	-	~6.8-7.2 (m)	~6.8-7.2 (m)	~6.8-7.2 (m)	NH ₂ : ~4.0 (br s)	CDCl ₃
5-Fluoro-2-iodoaniline [1]	6.27 (t, J=8.8 Hz)	7.54 (t, J=7.6 Hz)	-	6.47 (d, J=10.8 Hz)	NH ₂ : 4.19 (s)	CDCl ₃
2-Fluoro-4-iodoaniline	~7.1-7.4 (m)	-	~7.1-7.4 (m)	~6.6-6.8 (m)	NH ₂ : ~3.8 (br s)	CDCl ₃
3-Fluoro-2-methylaniline	~6.6-6.9 (m)	~6.6-6.9 (m)	~7.0-7.2 (t)	-	NH ₂ : ~3.7 (br s), CH ₃ : ~2.1 (s)	CDCl ₃
3-Iodoaniline [2]	~6.5-7.1 (m)	~6.5-7.1 (m)	~6.5-7.1 (m)	~6.5-7.1 (m)	NH ₂ : 3.56 (br s)	CDCl ₃

Note: Data for **3-Fluoro-2-iodoaniline** is predicted based on analogous structures due to the limited availability of experimental spectra. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-1	C-2	C-3	C-4	C-5	C-6	Other Carbons	Solvent
3-Fluoro-2-iodoaniline	~148 (d)	~90 (d)	~163 (d)	~115 (d)	~125 (d)	~110 (d)	-	CDCl ₃
5-Fluoro-2-iodoaniline[1]	148.2 (d, J=6.0 Hz)	77.1 (d, J=3.0 Hz)	101.7 (d, J=25.0 Hz)	139.8 (d, J=10.0 Hz)	164.1 (d, J=243.0 Hz)	107.3 (d, J=22.0 Hz)	-	CDCl ₃
2-Fluoro-4-iodoaniline	~138 (d)	~152 (d)	~116 (d)	~83	~130 (d)	~122 (d)	-	CDCl ₃
3-Fluoro-2-methylaniline	~145 (d)	~120 (d)	~162 (d)	~112 (d)	~128 (d)	~115 (d)	CH ₃ : ~14	CDCl ₃
3-Iodoaniline	147.8	130.8	95.0	127.5	123.8	114.3	-	CDCl ₃

Note: Data for **3-Fluoro-2-iodoaniline** is predicted based on established substituent effects and may differ from experimental values.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Compound	N-H Stretch	C-H Aromatic Stretch	C=C Aromatic Stretch	C-F Stretch	C-I Stretch
3-Fluoro-2-iodoaniline	~3400-3200	~3100-3000	~1600, ~1480	~1250	~550
Derivatives (Typical Range)	3450-3250	3100-3000	1620-1580, 1500-1450	1300-1200	600-500

Table 4: Mass Spectrometry and UV-Vis Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)	λmax (nm)	Solvent
3-Fluoro-2-iodoaniline	237	110, 83	~240, ~290	Ethanol/Acetonitrile
5-Fluoro-2-iodoaniline ^[1]	238 ([M+H] ⁺)	-	Not Available	-
2-Fluoro-4-iodoaniline ^[3]	237	110, 83	Not Available	-
3-Fluoro-2-methylaniline ^[4]	125	110, 96, 77	Not Available	-
3-Iodoaniline ^[5]	219	92, 65	~245, ~300	Not Available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the aniline derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Spectra were recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Spectroscopy: Spectra were acquired on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence was utilized with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and typically 1024 scans.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
- Data Acquisition: Spectra were recorded using an FT-IR spectrometer equipped with a universal ATR accessory. Data was collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 16 scans. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.
- Mass Analysis: The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-500 amu.

4. UV-Vis Spectroscopy

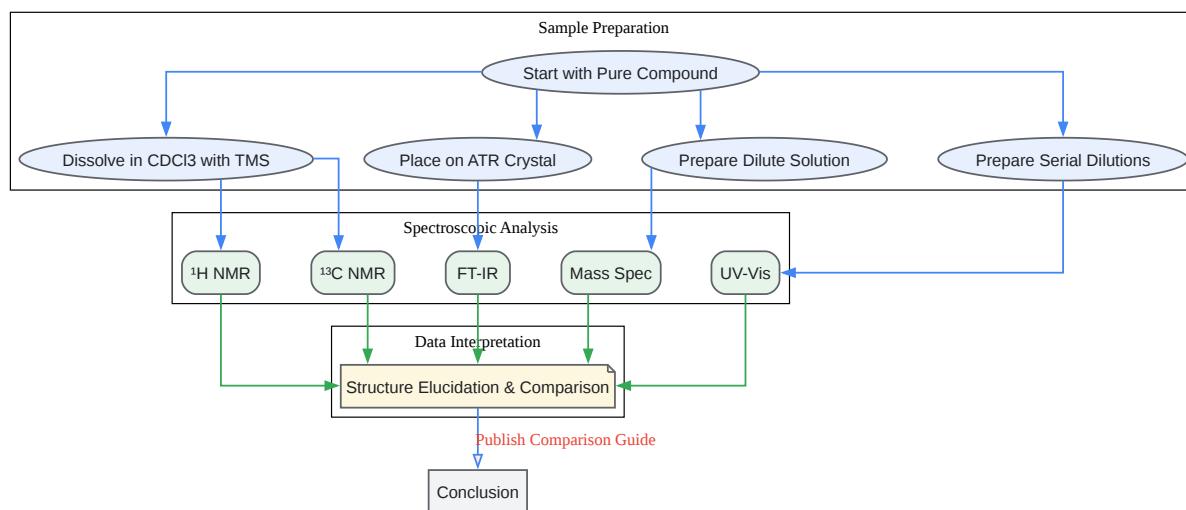
- Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution was

then serially diluted to achieve an absorbance in the range of 0.2-0.8 AU.

- Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer from 200 to 400 nm. A cuvette containing the pure solvent was used as a reference.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **3-Fluoro-2-iodoaniline** and its derivatives.



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A logical workflow for the spectroscopic analysis of aniline derivatives.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of **3-Fluoro-2-iodoaniline** and its derivatives. The presented data and workflow are intended to aid researchers in the efficient and accurate characterization of these and similar compounds.

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